REACTION_CXSMILES
|
C([Li])CCC.C1([SiH3])C=CC=CC=1.[CH3:13][O:14][C:15]1[CH:24]=[C:23]2[C:18]([CH2:19][CH2:20][C:21]([CH3:25])=[CH:22]2)=[CH:17][CH:16]=1.[H][H]>C1COCC1>[CH3:13][O:14][C:15]1[CH:24]=[C:23]2[C:18]([CH2:19][CH2:20][CH:21]([CH3:25])[CH2:22]2)=[CH:17][CH:16]=1
|
Name
|
(S,S)-ethylene-1,2
|
Quantity
|
0.0254 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
bis(η5 -4,5,6,7-tetrahydro-1-indenyl)titanium (S)-1,1'-binaphth-2,2'-diolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.052 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.016 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[SiH3]
|
Name
|
7-methoxy-2-methyl-3,4-dihydronaphthalene
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2CCC(=CC2=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was degassed by exposure to vacuum (2 x ~10 sec)
|
Type
|
CUSTOM
|
Details
|
The flask was sealed
|
Type
|
CUSTOM
|
Details
|
the solution moved into a dry box
|
Type
|
CUSTOM
|
Details
|
transferred to a Parr® high pressure reaction vessel
|
Type
|
ADDITION
|
Details
|
containing a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
The pressure vessel was sealed
|
Type
|
CUSTOM
|
Details
|
placed in an oil bath at 70° C
|
Type
|
STIRRING
|
Details
|
to stir for 44 h
|
Duration
|
44 h
|
Type
|
TEMPERATURE
|
Details
|
The vessel was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
by partitioning between diethyl ether/hexane (1/4) and water
|
Type
|
CUSTOM
|
Details
|
separating the layers
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DISTILLATION
|
Details
|
was distilled at reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2CCC(CC2=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.557 mmol | |
AMOUNT: MASS | 0.097 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |